6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate
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Overview
Description
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate is a complex organic compound with the molecular formula C14H12N4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of hydrazine derivatives with orthoesters under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolopyridazine core.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate: This compound has a similar core structure but with an acetate group instead of a sulfonate group.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: This compound differs by having a benzoate group instead of a sulfonate group.
Uniqueness
The presence of the 4-methoxybenzenesulfonate group in 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate imparts unique chemical properties, such as increased solubility and specific reactivity in sulfonation reactions, which are not observed in its analogs .
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-9-7-12(13-15-14-8-17(13)16-9)21-22(18,19)11-5-3-10(20-2)4-6-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKLFKGPNOYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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